molecular formula C5H10ClNO2 B186538 Azetidin-3-yl acetate hydrochloride CAS No. 118972-95-5

Azetidin-3-yl acetate hydrochloride

Cat. No.: B186538
CAS No.: 118972-95-5
M. Wt: 151.59 g/mol
InChI Key: FMZWYSVWWFCTDP-UHFFFAOYSA-N
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Description

Azetidin-3-yl acetate hydrochloride is a nitrogen-containing heterocyclic compound with a four-membered ring structure. It is an important intermediate in organic synthesis and has a wide range of applications in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

azetidin-3-yl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-4(7)8-5-2-6-3-5;/h5-6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZWYSVWWFCTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620883
Record name Azetidin-3-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118972-95-5
Record name Azetidin-3-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azetidin-3-yl acetate hydrochloride
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Preparation Methods

tert-Butylamine-Epichlorohydrin Cyclization

Patent CN102976993A details a high-yield cyclization method using tert-butylamine and epichlorohydrin in isopropanol under nitrogen protection. The reaction proceeds via nucleophilic ring-opening of epichlorohydrin by tert-butylamine, followed by intramolecular cyclization facilitated by sodium bicarbonate.

Reaction conditions :

  • Molar ratio (tert-butylamine : epichlorohydrin): 1.1–1.5 : 1

  • Solvent: Isopropanol (500 mL per 100 g tert-butylamine)

  • Temperature: Room temperature (24–48 h) → Reflux (3–6 h)

  • Workup: Filtration, solvent evaporation, and residue purification

Performance data :

Exampletert-Butylamine (mol)Epichlorohydrin (mol)Yield (%)Purity (%)
11.371.2470.099.0
21.491.2471.499.0
31.741.2470.299.5
41.861.2470.099.8

This method achieves consistent yields of 70–71% for N-tert-butyl-3-hydroxyazetidine (3 ), with purity exceeding 99%. The tert-butyl group acts as a transient protecting group, enabling subsequent functionalization at the 3-position.

Benzylamine-Epichlorohydrin Cyclization

A green chemistry approach from ScienceOpen employs benzylamine and epichlorohydrin in aqueous conditions at 0–5°C, followed by Na2CO3-mediated cyclization in acetonitrile at 80–90°C. This method avoids organic solvents in the initial step, aligning with sustainable practices.

Key advantages :

  • Aqueous phase reaction reduces environmental impact

  • Simplified workup via filtration and oxalic acid treatment

  • Yield: 65–68% for 1-benzylazetidin-3-ol (V-3 )

However, the benzyl protecting group necessitates additional hydrogenolysis steps for removal, complicating the synthesis of the final hydrochloride salt.

Acetylation of 3-Hydroxyazetidine Intermediates

Introducing the acetate group at the 3-position requires selective esterification while preserving the azetidine ring and amine functionality.

Acetic Anhydride-Zinc Halide Catalysis

Patent CN102976993A employs acetic anhydride as both solvent and acetylating agent, with ZnCl₂ or ZnBr₂ as catalysts. The reaction conditions are optimized to prevent N-acetylation dominance, ensuring preferential O-acetylation at the 3-hydroxy group.

Procedure :

  • Substrate: N-tert-butyl-3-hydroxyazetidine (3 )

  • Acetic anhydride volume : substrate weight = 5 : 1 (v/w)

  • Catalyst: ZnCl₂ (0.075 mol per 0.17 mol substrate)

  • Temperature: 120–140°C (3–10 h)

  • Workup: Solvent evaporation, ethyl acetate/chloroform extraction

Outcomes :

  • N-Acetyl-3-acetoxyazetidine (4 ) obtained as a white solid

  • Yield: 55–53.2% after deacetylation (though this step is omitted for acetate retention)

Critically, the patent’s subsequent HCl-mediated deacetylation removes both N-acetyl and O-acetyl groups, necessitating protocol modification to retain the 3-acetate.

Selective O-Acetylation Strategies

Alternative methods from the ScienceOpen protocol use acetyl chloride in dichloromethane with triethylamine as a base, achieving selective O-acetylation without N-protection. This approach is less common in industrial settings due to lower yields (∼50%) but offers simplicity for lab-scale synthesis.

Deprotection and Hydrochloride Salt Formation

Benzyl Group Hydrogenolysis

For benzyl-protected intermediates, hydrogenolysis using Pd/C under H₂ atmosphere (1 atm, 25°C, 12 h) cleaves the C–N bond without affecting the acetate ester. Subsequent treatment with HCl gas in ethyl acetate yields the hydrochloride salt.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Patent CN102976993A reports ¹H NMR data for N-acetyl-3-acetoxyazetidine (4 ):

  • δ 1.44 (s, 9H, tert-butyl)

  • δ 4.60–4.69 (m, 4H, azetidine CH₂)

  • δ 5.37 (s, 1H, acetate CH₃CO)

Post-deprotection, 3-hydroxyazetidine hydrochloride shows a characteristic singlet at δ 4.85 ppm for the hydroxyl proton, absent in the acetate derivative.

Recrystallization and Purity Control

Final recrystallization from methanol-ethyl acetate (1:1 v/v) yields 3-hydroxyazetidine hydrochloride with >99% purity. For the acetate variant, substituting methanol with acetone improves crystal morphology.

Comparative Analysis of Synthetic Routes

Parametertert-Butylamine RouteBenzylamine Route
Cyclization Yield (%)70–7165–68
Acetylation Yield (%)55–53.250 (estimated)
Deprotection EfficiencyRequires optimizationHigh (H₂/Pd-C)
ScalabilityIndustrialLab-scale
Environmental ImpactModerate (organic solvents)Low (aqueous steps)

The tert-butylamine route offers superior yields and scalability, making it preferred for industrial production despite its solvent-intensive steps. The benzylamine method aligns with green chemistry principles but requires costly hydrogenolysis equipment .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate ester undergoes hydrolysis under acidic or basic conditions, yielding azetidin-3-ol or its derivatives.

Conditions Reagents Products Key Observations Reference
Acidic Hydrolysis Concentrated HCl, heatAzetidin-3-ol + Acetic acidProlonged heating with HCl opens the azetidine ring, forming a linear amine derivative.
Basic Hydrolysis NaOH/H₂O, room temperatureAzetidin-3-ol + Sodium acetateMild conditions preserve the azetidine ring while cleaving the ester group.

Mechanistic Insight :

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.
  • Basic hydrolysis proceeds via hydroxide ion attack on the ester carbonyl, forming a tetrahedral intermediate.

Substitution Reactions

The azetidine nitrogen participates in nucleophilic substitution reactions, enabling functionalization.

Reaction Type Reagents/Conditions Products Key Observations Reference
N-Alkylation Alkyl halides, K₂CO₃, DMFN-Alkylated azetidine derivativesSteric hindrance from the azetidine ring slows reactivity compared to linear amines.
N-Acylation Acetyl chloride, Et₃N, THFN-Acetyl azetidine derivativesHigh yields (82%) achieved at low temperatures (−78°C to room temperature).

Example :
Treatment with acetyl chloride and triethylamine in tetrahydrofuran (THF) at −78°C yields N-acetylated products, demonstrating the nucleophilicity of the azetidine nitrogen .

Oxidation and Reduction

The azetidine ring and acetate group undergo redox transformations.

Reaction Type Reagents/Conditions Products Key Observations Reference
Oxidation KMnO₄, acidic conditionsAzetidin-3-one derivativesSelective oxidation of the azetidine ring to a ketone under controlled conditions.
Reduction NaBH₄, MeOHAzetidin-3-ol derivativesPreserves the acetate group while reducing ring strain.

Note : Oxidation of the azetidine ring to azetidin-3-one is critical for synthesizing bioactive intermediates .

Aza-Michael Addition

The compound participates in conjugate additions with electron-deficient alkenes.

Reagents/Conditions Substrates Products Key Observations Reference
DBU, CH₃CN, 65°CNH-Heterocycles (e.g., imidazole)3-Substituted azetidine derivativesRegioselective addition at the β-position of the azetidine ring.

Mechanism :
The reaction proceeds via deprotonation of the heterocycle, followed by nucleophilic attack on the azetidine’s electrophilic carbon.

Ring-Opening and Functionalization

The strained azetidine ring undergoes ring-opening under specific conditions.

Reagents/Conditions Products Key Observations Reference
H₂O, HCl, refluxLinear amine derivativesAcidic conditions promote ring-opening via SN2 mechanism.
NH₃, MeOHAmino alcohol derivativesAmmonia acts as a nucleophile, yielding branched amines.

Application :
Ring-opening reactions are utilized to synthesize linear diamines for pharmaceutical intermediates .

Scientific Research Applications

Chemistry

Azetidin-3-yl acetate hydrochloride serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for the development of new heterocycles, which are crucial in medicinal chemistry. The compound's reactivity makes it a valuable intermediate in the synthesis of various pharmaceuticals .

Biology

In biological research, this compound is employed to study enzyme inhibitors and receptor ligands . Its azetidine ring structure facilitates interactions with specific molecular targets, making it useful in the development of drugs aimed at neurological conditions .

Medicine

This compound has applications in the pharmaceutical industry, particularly for developing drugs targeting the central nervous system . It acts as an intermediate in synthesizing compounds that may help treat cognitive disorders and other CNS-related conditions .

Industry

The compound also finds use in producing agrochemicals and specialty chemicals, showcasing its versatility beyond medicinal applications .

Case Studies and Research Findings

Recent studies have highlighted the neuroprotective activity of derivatives based on this compound. For instance, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was synthesized and evaluated for their neuroprotective effects, indicating promising results in protecting neuronal cells from damage .

Furthermore, research into carbapenem derivatives containing azetidine structures has shown enhanced antibacterial activities and resistance to enzymatic degradation, suggesting potential applications in antibiotic development .

Mechanism of Action

The mechanism of action of Azetidin-3-yl acetate hydrochloride involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-3-yl acetate hydrochloride is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

Azetidin-3-yl acetate hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound (C₅H₁₀ClNO₂) features an azetidine ring substituted with an acetate group. This structure is crucial for its interaction with various biological targets, enhancing its potential therapeutic applications.

Target Interactions:

  • Esterases: Azetidin-3-yl acetate acts as a substrate for esterases, leading to hydrolysis into azetidin-3-ol and acetic acid. This metabolic transformation is essential for its biological effects.
  • Tubulin Polymerization: The compound inhibits tubulin polymerization by binding to the colchicine site on tubulin, disrupting microtubule formation. This action results in cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

Azetidin-3-yl acetate participates in several key biochemical pathways:

  • Metabolic Processing: It undergoes hydrolysis, which is critical for its biological activity and influences metabolic flux.
  • Gene Expression Modulation: The compound can alter gene expression by interacting with transcription factors, impacting cellular signaling pathways and metabolism.

Anticancer Activity

Azetidin-3-yl acetate has demonstrated significant antiproliferative effects against various cancer cell lines:

  • MCF-7 Breast Cancer Cells: Studies show that it inhibits cell proliferation through tubulin destabilization. The IC₅₀ values for related compounds in this cell line range from 0.075 µM to 0.620 µM, indicating potent activity .
CompoundCell LineIC₅₀ (µM)
Azetidin-3-yl AcetateMCF-70.075 - 0.620
CA-4 (reference)MCF-73.9

Neuroprotective Effects

Research indicates that azetidin derivatives exhibit neuroprotective properties:

  • Acetylcholinesterase Inhibition: Certain derivatives show comparable inhibition to rivastigmine, suggesting potential in treating neurodegenerative diseases like Alzheimer's .
CompoundAChE InhibitionNeuroprotective Model
Derivative 28Comparable to RivastigmineSalsolinol-induced

Case Studies

  • Antiproliferative Mechanism: A study demonstrated that azetidin derivatives inhibited tubulin polymerization in MCF-7 cells, leading to apoptosis through downregulation of anti-apoptotic proteins like Bcl2 and survivin, while upregulating pro-apoptotic proteins like Bax .
  • Neuroprotective Activity Assessment: In models of Parkinson's disease, azetidin derivatives showed protective effects against glutamate-induced oxidative damage, highlighting their potential as disease-modifying agents .

Q & A

Q. What are the optimal synthetic routes for Azetidin-3-yl acetate hydrochloride, and how can reaction yields be maximized?

Methodological Answer:

  • Esterification Strategies : Start with azetidin-3-ylmethanol hydrochloride (CAS 928038-44-2) as a precursor. React with acetyl chloride under anhydrous conditions using a base like triethylamine to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) impacts reaction efficiency .
  • Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (≥98% purity threshold) .
  • Yield Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Excess acetyl chloride (1.2–1.5 equivalents) ensures complete esterification .

Q. How can HPLC and NMR spectroscopy be applied to assess the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detect at 210 nm; retention time should align with reference standards. Impurity peaks >2% require re-purification .
  • NMR Confirmation : 1^1H NMR (DMSO-d6): Look for characteristic signals: δ 4.3–4.5 ppm (azetidine ring protons), δ 2.1 ppm (acetate methyl group). 13^13C NMR should confirm ester carbonyl (~170 ppm) and azetidine carbons .

Q. What storage conditions are critical to maintain the stability of this compound?

Methodological Answer:

  • Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate hygroscopic degradation. Monitor water content via Karl Fischer titration (<0.5%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1^11H NMR spectra when synthesizing azetidine derivatives like this compound?

Methodological Answer:

  • Dynamic Effects : Azetidine ring puckering can cause signal splitting. Use variable-temperature NMR (VT-NMR) to assess conformational exchange. At –40°C, splitting may resolve into distinct peaks .
  • Solvent Artifacts : DMSO-d6 can induce shifts in acidic protons. Compare spectra in CDCl3 or methanol-d4 to confirm assignments .

Q. What strategies mitigate low yields in the acylation of azetidine alcohols?

Methodological Answer:

  • Byproduct Trapping : Add molecular sieves (3Å) to absorb water, preventing backward hydrolysis. Use Schlenk techniques to exclude moisture .
  • Catalysis : Test DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate acylation. Optimize DMAP loading (5–10 mol%) .

Q. How can researchers address solubility challenges during in vitro assays with this compound?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) for initial dissolution, then dilute with PBS (pH 7.4). For aqueous instability, prepare fresh solutions and validate stability via UV-Vis (λmax ~260 nm) .
  • Cyclodextrin Encapsulation : Test β-cyclodextrin (10–20 mM) to enhance solubility in physiological buffers .

Q. What crystallographic methods confirm the stereochemistry of azetidine derivatives?

Methodological Answer:

  • Single-Crystal XRD : Grow crystals via slow evaporation in ethanol/water. Use SHELXL (SHELX suite) for structure refinement. Validate hydrogen bonding and ring puckering parameters (e.g., Cremer-Pople analysis) .

Q. How should researchers analyze conflicting purity data from HPLC vs. elemental analysis?

Methodological Answer:

  • HPLC-MS Cross-Validation : Identify co-eluting impurities via LC-MS. Elemental analysis discrepancies >0.3% suggest non-volatile contaminants (e.g., inorganic salts) .
  • Thermogravimetric Analysis (TGA) : Measure residual solvent/water content to reconcile mass balance .

Q. What safety protocols are essential for handling azetidine derivatives in large-scale synthesis?

Methodological Answer:

  • Engineering Controls : Use fume hoods with HEPA filters and explosion-proof equipment (per NFPA 704 guidelines). Conduct hazard assessments for acetyl chloride toxicity and azetidine reactivity .
  • Emergency Procedures : Train personnel in ethanol rinses for skin contact (neutralizes acetyl chloride) and immediate eye irrigation (per ANSI Z87.1 standards) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for ester hydrolysis. Compare activation energies in acidic (H3O+) vs. basic (OH–) conditions. Validate with kinetic experiments (UV-Vis monitoring) .

Contradiction Analysis & Troubleshooting

Q. Why do synthetic yields vary between azetidine ester derivatives (e.g., methyl vs. ethyl esters)?

Methodological Answer:

  • Steric Effects : Methyl esters (e.g., Methyl azetidine-3-carboxylate hydrochloride, CAS 100202-39-9) exhibit faster reaction kinetics due to lower steric hindrance vs. bulkier analogs. Optimize equivalents of acylating agents accordingly .
  • Leaving Group Stability : Acetate derivatives may hydrolyze faster than trifluoroacetyl analogs. Stabilize intermediates via low-temperature workup .

Q. How to interpret conflicting bioactivity data for azetidine derivatives across cell lines?

Methodological Answer:

  • Metabolic Stability Assays : Test hepatic microsome stability (human/rat) to identify species-specific metabolism. Use LC-MS/MS to quantify parent compound degradation .
  • Membrane Permeability : Perform Caco-2 monolayer assays with/without P-gp inhibitors (e.g., verapamil) to assess efflux impacts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl acetate hydrochloride
Reactant of Route 2
Azetidin-3-yl acetate hydrochloride

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